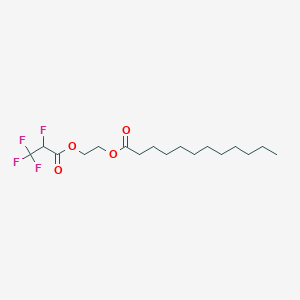![molecular formula C6H9NOS B14318343 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one CAS No. 109131-73-9](/img/structure/B14318343.png)
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is generally assumed to have the 5R configuration unless otherwise specified . The numbering of the penam skeleton differs from that of the von Baeyer named bicyclic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-thia-1-azabicyclo[32The specific synthetic routes and reaction conditions can vary, but they typically involve the use of starting materials such as β-lactams and thiols .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions carried out in specialized reactors under controlled conditions of temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: It is investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these proteins, the compound inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other penams, such as penicillins and cephalosporins . These compounds share the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure but differ in their side chains and specific functional groups .
Uniqueness
What sets 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one apart is its specific methyl group at the 5-position, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
109131-73-9 |
|---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
5-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NOS/c1-6-4-5(8)7(6)2-3-9-6/h2-4H2,1H3 |
InChI Key |
GGNODLYRDWENBB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)N1CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


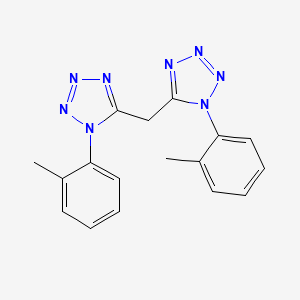
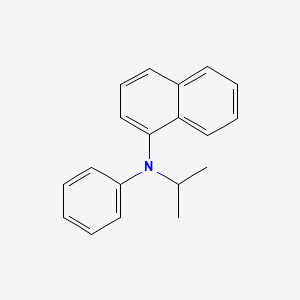
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)

methanone](/img/structure/B14318293.png)
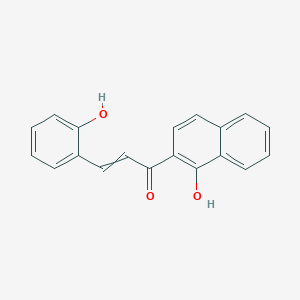

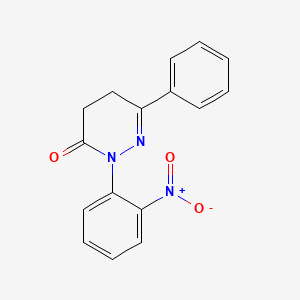
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
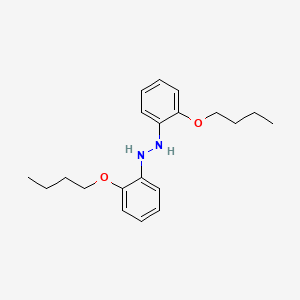

![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)

